molecular formula C17H19NO5 B1678438 Piperlongumine CAS No. 20069-09-4

Piperlongumine

Numéro de catalogue B1678438
Numéro CAS: 20069-09-4
Poids moléculaire: 317.34 g/mol
Clé InChI: VABYUUZNAVQNPG-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piperlongumine, also known as piplartine or piperlongumin, is an amide alkaloid constituent of the fruit of the long pepper (Piper longum), a pepper plant found in southern India and southeast Asia . It exhibits anti-atherosclerotic, anxiolytic, antidiabetic, antidepressant, antibacterial, anti-platelet, aggregation, anxiolytic and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 80 piperlongumine analogs has revealed structural modifications that retain, enhance, and ablate key piperlongumine-associated effects on cells, including elevation of ROS, cancer cell death, and selectivity for cancer cells over nontransformed cell types .


Molecular Structure Analysis

Piperlongumine’s molecular formula is C17H19NO5 . The structure of Piperlongumine was established as 5,6-dihydro-1- [1-oxo-3- (3,4,5-trimethoxyphenyl)-2-propenyl]-2- (1H)-pyridone .


Chemical Reactions Analysis

Piperlongumine elevates cellular levels of reactive oxygen species (ROS) selectively in cancer cell lines . The reaction of 3,4,5-trimethoxycinnamic anhydride with 5,6-dihydropyridin-2 (1H)-one in an amide bond formation strategy gives Piperlongumine .


Physical And Chemical Properties Analysis

Piperlongumine has a molar mass of 317.341 g·mol −1 and is soluble in DMSO, DMF, and ethanol .

Applications De Recherche Scientifique

1. Breast Cancer Treatment

  • Application Summary: Piperlongumine (PL) has been shown to significantly inhibit breast cancer (BC), the most frequently caused malignancy in women globally . It impacts numerous signaling pathways causing apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression .
  • Methods of Application: Researchers have shown that conventional chemotherapeutic drugs (doxorubicin, docetaxel etc.) in combination with PL can exhibit a synergistic effect, greater than the effects of the drug or PL alone . Techniques for drug packaging based on nanotechnology have been employed to improve PL release .
  • Results: The use of PL has led to significant inhibition of breast cancer proliferation .

2. Tumor Targeting

  • Application Summary: Piperlongumine has been used in tumor targeting studies. It has shown anti-cancer effects for various tumor types .
  • Methods of Application: For in vivo metabolism, I-125 labeled piperlongumine (125I-PL) was expelled by kidney soon post injection, so tumor targeting was achieved at 30 min post injection .
  • Results: 125I-PL reached a 2.33 ± 0.51 ratio of tumor/liver in SMMC-7721 (HCC tumor cells line) subcutaneous tumor BALB/c nude mice .

3. Anti-inflammatory

  • Application Summary: Piperlongumine has been found to be a natural inhibitor of Nod-like receptor family pyrin domain-containing protein-3 (NLRP3) inflammasome, an intracellular multi-protein complex that orchestrates host immune responses to infections or sterile inflammations .
  • Methods of Application: The specific methods of application are not detailed in the sources, but the study found that PL is a natural inhibitor of NLRP3 inflammasome .
  • Results: The study identified PL as an inhibitor of NLRP3 inflammasome and indicated the potential application of PL in NLRP3-relevant diseases .

4. Antifungal

  • Application Summary: Piperlongumine has been reviewed for several biological activities, especially as an antifungal .
  • Methods of Application: The specific methods of application are not detailed in the sources, but the study found that piperlongumine has antifungal properties .
  • Results: The study identified the potential of piperlongumine in controlling the production and growth of fungal strains that cause plant disease .

5. Neuroprotection

  • Application Summary: Piperlongumine (PL) has been found to have neuroprotective effects, particularly against chemotherapy-induced cognitive impairment . It is known to have anti-inflammatory and antioxidant effects .
  • Methods of Application: In a study, 16-week-old female C57BL/6J mice treated with a common breast cancer regimen of doxorubicin, cyclophosphamide, and docetaxel (TAC) were also treated with PL . The study examined the ability of PL to play a neuroprotective role .
  • Results: The study found that PL protects against social memory impairment when co-administered with TAC via multifactorial mechanisms involving oxidative stress and synaptic plasticity .

6. Anti-Aging

  • Application Summary: Piperlongumine has been identified as a potential novel lead for the development of senolytic agents . Senescent cells play an important role in many age-associated diseases and the pharmacological depletion of these cells is a potential novel therapeutic approach .
  • Methods of Application: The specific methods of application are not detailed in the sources, but the study found that piperlongumine is a potential novel lead for the development of senolytic agents .
  • Results: The study demonstrates that PL is a novel lead for developing senolytic agents .

7. Cardiovascular Protection

  • Application Summary: Piperlongumine has been found to have protective effects on the cardiovascular system, particularly in the context of hyperlipidemia . It has been shown to improve the function of endothelial progenitor cells (EPCs) and reduce cerebral ischemic injury in high-fat diet-fed mice .
  • Methods of Application: In a study, high-fat diet-fed mice were treated with low-dose piperlongumine (0.25 mg/kg/day) for 8 weeks . The study examined the ability of piperlongumine to enhance EPCs’ angiogenic potential and protect against cerebral ischemic injury .
  • Results: The study found that low-dose piperlongumine can enhance EPCs’ angiogenic potential and protect against cerebral ischemic injury in high-fat diet-fed mice . It is implied that treatment with low-dose piperlongumine might be a potential option to prevent ischemic diseases (including stroke) in patients with hyperlipidemia .

8. Antidiabetic and Antihyperlipidemic

  • Application Summary: Piperlongumine has been found to have antidiabetic and antihyperlipidemic activities . It has been shown to have significant therapeutic benefits in streptozotocin (STZ) induced diabetic rats .
  • Methods of Application: In a study, diabetes was induced in male Wistar albino rats aged 2–3 months (180–200 g body weight) by intraperitoneal administration of STZ (single dose of 50 mg/kg b.w.) . The study examined the antidiabetic and antihyperlipidemic activity of Piper longum root aqueous extract .
  • Results: The study found that the plant extract is capable of managing hyperglycemia and complications of diabetes in STZ induced diabetic rats . Hence this plant may be considered as one of the potential sources for the isolation of new oral antihyperglycemic agent(s) .

Safety And Hazards

Piperlongumine may cause skin, eye, or respiratory tract irritation . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Piperlongumine has been extensively investigated for its observable therapeutic properties, particularly its anti-inflammatory action . Techniques for drug packaging based on nanotechnology have been employed to improve Piperlongumine release .

Propriétés

IUPAC Name

1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABYUUZNAVQNPG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029762
Record name 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piplartine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Piperlongumine

CAS RN

20069-09-4
Record name Piperlongumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20069-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperlongumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperlongumine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERLONGUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGD66V4SVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piplartine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124 °C
Record name Piplartine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperlongumine
Reactant of Route 2
Piperlongumine
Reactant of Route 3
Reactant of Route 3
Piperlongumine
Reactant of Route 4
Piperlongumine
Reactant of Route 5
Reactant of Route 5
Piperlongumine
Reactant of Route 6
Reactant of Route 6
Piperlongumine

Citations

For This Compound
5,920
Citations
DP Bezerra, C Pessoa, MO De Moraes… - European Journal of …, 2013 - Elsevier
… commercially adopted the name “piperlongumine”, running against the historical order and usage frequency. Thus, piplartine and piperlongumine are synonyms which refer to 5,6-…
Number of citations: 329 www.sciencedirect.com
P Zhu, J Qian, Z Xu, C Meng, W Zhu, F Ran… - European Journal of …, 2021 - Elsevier
Natural products have long been an important source for discovery of new drugs to treat human diseases. Piperlongumine (PL) is an amide alkaloid isolated from Piper longum L. (long …
Number of citations: 20 www.sciencedirect.com
DJ Adams, M Dai, G Pellegrino… - Proceedings of the …, 2012 - National Acad Sciences
… to levels observed with piperlongumine but show markedly … , may also contribute to piperlongumine’s induction of apoptosis. … We propose a mechanism of action for piperlongumine …
Number of citations: 233 www.pnas.org
K Piska, A Gunia-Krzyżak, P Koczurkiewicz… - European journal of …, 2018 - Elsevier
… Piperlongumine has also been found to be a proapoptotic, … were undertaken to obtain piperlongumine analogues, which … synthesis of piperlongumine analogues and piperlongumine-…
Number of citations: 99 www.sciencedirect.com
Y Wang, J Chang, X Liu, X Zhang, S Zhang… - Aging (Albany …, 2016 - ncbi.nlm.nih.gov
Accumulating evidence indicates that senescent cells play an important role in many age-associated diseases. The pharmacological depletion of senescent cells (SCs) with a “senolytic …
Number of citations: 217 www.ncbi.nlm.nih.gov
LD Sun, F Wang, F Dai, YH Wang, D Lin… - Biochemical …, 2015 - Elsevier
Inflammation, especially chronic inflammation, is directly involvement in the pathogenesis of many diseases including cancer. An effective approach for managing inflammation is to …
Number of citations: 80 www.sciencedirect.com
F de Lima Moreira, MD Habenschus, T Barth… - Scientific Reports, 2016 - nature.com
Piperlongumine (PPL), a natural plant product, has been extensively studied in cancer treatment going up on clinical trials. Since the first report related to its use on cancer research (in …
Number of citations: 35 www.nature.com
T Henrique, CF Zanon, AP Girol, ACB Stefanini… - Scientific Reports, 2020 - nature.com
Chronic inflammation provides a favorable microenvironment for tumorigenesis, which opens opportunities for targeting cancer development and progression. Piplartine (PL) is a …
Number of citations: 19 www.nature.com
S Prasad, AK Tyagi - Current Pharmaceutical Design, 2016 - ingentaconnect.com
… and chemotherapeutic potential of piperlongumine have been … These beneficial effects of piperlongumine is attributed to its … Piperlongumine also chemosensitizes to drugs resistant …
Number of citations: 49 www.ingentaconnect.com
Y Wang, JW Wang, X **ao, Y Shan, B Xue… - Cell death & …, 2013 - nature.com
Piperlongumine (PL), a natural product isolated from the plant species Piper longum L., can selectively induce apoptotic cell death in cancer cells by targeting the stress response to …
Number of citations: 87 www.nature.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.